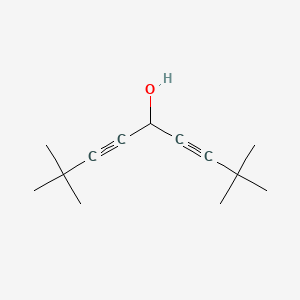

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,8,8-tetramethylnona-3,6-diyn-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h11,14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZASKNUKKURJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC(C#CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463325 | |

| Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50428-39-2 | |

| Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol

Introduction: A Molecule of Steric Intrigue and Synthetic Potential

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is a fascinating bifunctional molecule characterized by a highly symmetric and sterically hindered core. Its structure features a central secondary alcohol flanked by two terminal alkyne groups, each capped with a bulky tert-butyl group.[1] This unique architecture imparts a rigid, linear quality to the molecular backbone and presents a valuable platform for advanced organic synthesis and materials science. The steric shielding provided by the four methyl groups can significantly influence reaction kinetics and the conformational stability of derivative compounds.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications for researchers in chemistry and drug development.

Physicochemical and Spectroscopic Properties

The physical properties of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol are summarized below. These properties make it a solid at room temperature with a relatively high boiling point and flash point, indicating low volatility.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 50428-39-2 | [1][3] |

| Molecular Formula | C₁₃H₂₀O | [1] |

| Molecular Weight | 192.30 g/mol | [1][3] |

| Melting Point | 80 °C | [3] |

| Boiling Point | 293.6 °C at 760 mmHg | [3] |

| Density | 0.925 g/cm³ | [3] |

| Flash Point | 128.5 °C | [3] |

| Refractive Index | 1.487 | [3] |

| Synonyms | 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol | [1][3] |

Predicted Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A large singlet, integrating to 18 protons, would appear in the upfield region (approx. δ 1.2-1.3 ppm) corresponding to the two equivalent tert-butyl groups. A singlet, integrating to 1 proton, would correspond to the acetylenic proton (C≡C-H) around δ 2.0-2.5 ppm. The methine proton (CH-OH) would likely appear as a triplet (or a more complex multiplet depending on coupling to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton signal would be a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon bearing the hydroxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances:

-

A strong, broad peak in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol group.

-

A sharp, medium-intensity peak around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne.

-

A weak but sharp absorbance in the 2100-2260 cm⁻¹ region, characteristic of the C≡C triple bond stretch.

-

Strong absorbances in the 2850-3000 cm⁻¹ region corresponding to C-H stretches of the alkyl groups.

-

Synthesis and Experimental Protocol

The symmetrical structure of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol lends itself to a straightforward and convergent synthesis utilizing the Grignard reaction. The key disconnection occurs at the C-C bonds adjacent to the carbinol, pointing to ethyl formate as the central one-carbon electrophile and two equivalents of a terminal alkynyl Grignard reagent.[4][5]

The workflow for this synthesis is outlined below.

Caption: Synthetic workflow for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.

Representative Experimental Protocol

Causality: This protocol is designed based on well-established principles of Grignard chemistry.[6] The use of anhydrous solvents is critical as Grignard reagents are potent bases and will be quenched by water.[7] Ethyl formate serves as a carbonyl source that undergoes two successive nucleophilic additions to yield a symmetrical secondary alcohol.[8] An acidic workup is required to protonate the intermediate alkoxide.

Materials:

-

3,3-Dimethyl-1-butyne (tert-butylacetylene)

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Ethyl formate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 3,3-dimethyl-1-butyne (2.2 equivalents) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Slowly add ethylmagnesium bromide (2.2 equivalents) dropwise via a dropping funnel. The evolution of ethane gas may be observed. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.

-

Nucleophilic Addition: Cool the freshly prepared Grignard solution back to 0 °C. Add a solution of ethyl formate (1.0 equivalent) in anhydrous THF dropwise. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup and Purification: Cool the reaction mixture again to 0 °C and slowly quench by the careful addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield pure 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule stems from its two reactive sites: the central hydroxyl group and the two terminal alkyne moieties.

Reactions of the Hydroxyl Group

The secondary alcohol can undergo standard transformations:

-

Oxidation: Oxidation with reagents like pyridinium chlorochromate (PCC) or a Swern oxidation protocol would yield the corresponding ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one.[9]

-

Esterification/Etherification: The hydroxyl group can be converted to esters or ethers under appropriate conditions, allowing for the introduction of further functionality or the use of the hydroxyl as a protecting group.

Reactions of the Terminal Alkynes: The Sonogashira Coupling

The most significant reactivity lies with the terminal alkyne groups. They are ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a cornerstone of modern organic synthesis for creating conjugated systems.[10]

The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11][12] The generally mild reaction conditions tolerate a wide variety of functional groups, making it highly valuable in complex molecule synthesis.[12]

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.[11][13]

The bifunctional nature of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol allows it to undergo two successive Sonogashira couplings. This makes it an excellent building block for creating rigid, linear molecular rods with conjugated aromatic or vinylic systems at each end, which is of significant interest in materials science for the development of molecular wires, liquid crystals, and polymers.

Potential Applications

-

Materials Science: As a rigid linear linker, this molecule is a prime candidate for constructing metal-organic frameworks (MOFs) or porous organic polymers. After coupling with appropriate aromatic halides, the resulting conjugated structure could have interesting photophysical or electronic properties.[2]

-

Organic Synthesis: It serves as a versatile intermediate. The sterically hindered core can be used to probe reaction mechanisms or to create unique molecular architectures that would be otherwise difficult to access.

-

Fragrance Chemistry: While structurally related compounds are noted for their olfactory properties, the direct application of this molecule in fragrances is less established. However, its derivatives could be explored as potential fragrance components.[2]

Safety and Handling

As with any laboratory chemical, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol should be handled with appropriate care. It is intended for research and development use only.[3]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Fire: The compound has a high flash point but is combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or foam for fires.

Users must consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Khan, A. (2019). Sonogashira coupling. YouTube. Available at: [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]

-

Shroder, M. The Sonogashira Coupling. Available at: [Link]

-

Filo. (2025). A formate ester, such as ethyl formate, reacts with an excess of a Grignard... Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 535094, 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. Available at: [Link]

-

PureSynth. 2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). Available at: [Link]

-

Vedantu. Reaction of ethyl formate with an excess of CH3MgI. Available at: [Link]

-

ResearchGate. Application of steric hindrance in BINOL derivatives and their synthesis. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 546286, 2,2,8,8-Tetramethylnonane-5-one. Available at: [Link]

-

Pearson. A formate ester, such as ethyl formate, reacts with an excess of... Available at: [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Available at: [Link]

-

ResearchGate. Severely Sterically Hindered Oligophenyls. Available at: [Link]

-

NIST. 3-Hexanol, 2,2,5,5-tetramethyl-. In NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20197108, 2,2,6,8-Tetramethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-1-ol. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. pure-synth.com [pure-synth.com]

- 4. askfilo.com [askfilo.com]

- 5. Reaction of ethyl formate with an excess of CH3MgI class 11 chemistry JEE_Main [vedantu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]

- 9. 2,2,8,8-Tetramethylnona-3,6-diyn-5-one | C13H18O | CID 535094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 12. jk-sci.com [jk-sci.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, a symmetrical dialkynyl carbinol. The document delineates the underlying chemical principles, a detailed experimental protocol, and critical considerations for the successful synthesis and purification of the target compound. The synthesis is centered around the nucleophilic addition of a lithium acetylide, generated in situ from 3,3-dimethyl-1-butyne (tert-butylacetylene), to ethyl formate. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

Dialkynyl carbinols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is flanked by two carbon-carbon triple bonds. These motifs are of significant interest in medicinal chemistry and materials science.[1] The rigid, linear geometry imposed by the alkyne functionalities, coupled with the hydrogen-bonding capability of the hydroxyl group, imparts unique structural and electronic properties. 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, with its bulky tert-butyl groups, presents a sterically hindered yet structurally defined molecule that can serve as a versatile building block in the synthesis of more complex molecular architectures. The propargyl alcohol core is a key intermediate in a variety of organic transformations.[2][3]

The synthesis described herein employs a classic and robust method in organic chemistry: the alkynylation of a carbonyl compound.[4] This reaction involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, which subsequently attacks an electrophilic carbonyl carbon.[5] The choice of a strong base, such as n-butyllithium, is crucial for the quantitative formation of the acetylide.[6][7]

Reaction Mechanism and Rationale

The synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol proceeds via a two-step, one-pot reaction. The core of this transformation is the nucleophilic addition of two equivalents of the lithium salt of 3,3-dimethyl-1-butyne to one equivalent of ethyl formate.

Step 1: Deprotonation of 3,3-Dimethyl-1-butyne

The reaction is initiated by the deprotonation of the terminal alkyne, 3,3-dimethyl-1-butyne, using a strong organolithium base, typically n-butyllithium (n-BuLi).[5] The acidic proton of the terminal alkyne (pKa ≈ 25) is readily abstracted by the highly basic n-butyl anion of n-BuLi, forming the lithium tert-butylacetylide and butane as a byproduct.[8] This reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.[8]

Step 2: Nucleophilic Addition to Ethyl Formate

The newly formed lithium tert-butylacetylide is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of ethyl formate.[4] The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an intermediate ketone, 1,5-di-tert-butyl-1,4-pentadiyn-3-one. A second equivalent of the lithium tert-butylacetylide then attacks the carbonyl carbon of this intermediate ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.

Caption: Step-by-step experimental workflow for the synthesis.

4.2. Step-by-Step Procedure

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer. The glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.

-

Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) via syringe. 3,3-Dimethyl-1-butyne (5.0 g, 60.9 mmol) is then added via syringe.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Formation of the Acetylide: n-Butyllithium (2.5 M in hexanes, 24.4 mL, 60.9 mmol) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, the mixture is stirred at -78 °C for an additional hour.

-

Addition of Ethyl Formate: Ethyl formate (2.26 g, 30.5 mmol) is added dropwise to the reaction mixture over 20 minutes. A precipitate may form during the addition.

-

Reaction Completion: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C (ice bath).

-

Work-up and Extraction: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). [2]The fractions containing the product are combined and the solvent is evaporated to yield 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol as a solid.

Characterization

The identity and purity of the synthesized 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol should be confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~1.2 (s, 18H, -C(CH₃)₃), δ ~2.0-3.0 (br s, 1H, -OH), δ ~4.5 (s, 1H, -CH(OH)-) |

| ¹³C NMR (CDCl₃) | δ ~28 (-C(CH₃)₃), δ ~31 (-C(CH₃)₃), δ ~52 (-CH(OH)-), δ ~80 (-C≡C-), δ ~90 (-C≡C-) |

| IR (KBr or thin film) | ν ~3300-3400 cm⁻¹ (br, O-H stretch), ν ~2970 cm⁻¹ (C-H stretch), ν ~2230 cm⁻¹ (C≡C stretch, weak) |

| Mass Spec. (EI) | m/z [M-OH]⁺, [M-tBu]⁺ |

| Melting Point | Expected to be a low-melting solid |

Safety and Troubleshooting

6.1. Safety Precautions

-

n-Butyllithium: is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques. [8]* 3,3-Dimethyl-1-butyne and Ethyl Formate: are highly flammable liquids. [9][10]All operations should be performed away from ignition sources.

-

Anhydrous Ethers (THF, Diethyl Ether): can form explosive peroxides upon storage. Always use freshly distilled or certified peroxide-free solvents.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory.

6.2. Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low or no product yield | Incomplete deprotonation of the alkyne. | Ensure all reagents and glassware are scrupulously dry. Use freshly titrated n-butyllithium. |

| Inactive ethyl formate. | Use freshly opened or distilled ethyl formate. | |

| Reaction quenched prematurely. | Ensure the reaction is allowed to proceed for the full duration. | |

| Formation of multiple byproducts | Reaction temperature too high. | Maintain the reaction temperature at -78 °C during the additions. |

| Presence of moisture or oxygen. | Ensure a robust inert atmosphere is maintained throughout the reaction. | |

| Difficulty in purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization. |

Conclusion

The synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol via the double alkynylation of ethyl formate is a reliable and scalable method for accessing this sterically hindered dialkynyl carbinol. This guide has provided a detailed protocol, mechanistic insights, and essential safety and handling information to facilitate its successful synthesis. The principles and techniques described are broadly applicable to the synthesis of other propargyl alcohols, making this a valuable resource for the synthetic chemistry community.

References

- Sciencemadness Wiki. (2020, August 9).

- CymitQuimica. (n.d.). CAS 917-92-0: 3,3-Dimethyl-1-butyne.

- Explore the chemical properties, synthesis, and diverse applications of 3,3-Dimethyl-1-butyne, a key intermediate in pharmaceuticals and m

- Wikipedia. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl Formate: Properties, Safety, and Manufacturing Insights.

- Fiveable. (n.d.). n-butyllithium Definition - Organic Chemistry Key Term.

- ChemicalBook. (n.d.). 3,3-Dimethyl-1-butyne(917-92-0).

- CAMEO Chemicals - NOAA. (n.d.).

- ChemicalBook. (n.d.).

- PubChem - NIH. (n.d.).

- Fisher Scientific. (n.d.). 3,3-Dimethyl-1-butyne, 98%.

- Sigma-Aldrich. (n.d.). 3,3-Dimethyl-1-butyne - tert-Butylacetylene.

- Google Patents. (n.d.).

- PMC - NIH. (2023, April 13). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides.

- RSC Publishing. (n.d.).

- n-Butyllithium: A Comprehensive Review of Properties, Prapar

- Wikipedia. (n.d.). Grignard reagent.

- Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.

- Oxidative Rearrangement of Tertiary Propargylic Alcohols. (n.d.).

- Guidechem. (n.d.). 1,5-DI-TERT-BUTYL-1,4-PENTADIYN-3-ONE 35845-67-1 wiki.

- ResearchGate. (n.d.). (PDF) Ethynylogation approach in antitumor lipid pharmacochemistry: from dialkynyl-carbinols to trialkynyl-carbinols.

- ACS Publications - The Journal of Organic Chemistry. (n.d.). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols.

- Product Class 3: Propargylic Alcohols. (n.d.).

- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

- YouTube. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry.

- RSC Publishing. (n.d.).

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.

- ChemicalBook. (n.d.). 1,5-DI-TERT-BUTYL-1,4-PENTADIYN-3-ONE.

- PubChem - NIH. (n.d.). 1,4-Pentadien-3-ol | C5H8O | CID 70204.

- Sigma-Aldrich. (n.d.). 1,5-DIPHENYL-1,4-PENTADIYN-3-OL AldrichCPR.

- NIST WebBook. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-.

- MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.

- Organic Syntheses Procedure. (n.d.). di-tert-butyldiaziridinone.

- PubChem. (n.d.). Penta-1,4-diyn-3-ol | C5H4O | CID 11051571.

-

ResearchGate. (n.d.). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound.

- MDPI. (2023, November 24).

- AiFChem. (n.d.). 35845-67-1 | 1,5-Di-tert-butyl-1,4-pentadiyn-3-one.

- NIST WebBook. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-, (Z,Z)-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. data.epo.org [data.epo.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alkynylation - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. n-Butyllithium catalyzed hydroboration of imines and alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. ETHYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Characterization of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section includes not only the anticipated spectral data but also the underlying principles and experimental protocols, ensuring a comprehensive understanding for both data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, with a molecular formula of C₁₃H₂₀O and a molecular weight of 192.30 g/mol , possesses a unique and highly symmetric structure that is instrumental in interpreting its spectroscopic data.[1] Key structural features include two sterically demanding tert-butyl groups, a secondary alcohol, and a conjugated diyne system. These components give rise to characteristic signals in various spectroscopic analyses.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Central carbon with OH C5 [label="C5", pos="0,0!"]; O [label="O", pos="0.5,0.5!"]; H_O [label="H", pos="0.8,0.8!"];

// Left side C4 [label="C4", pos="-1,0!"]; C3 [label="C3", pos="-2,0!"]; C2 [label="C2", pos="-3,0!"]; C1a [label="C1", pos="-4,0.5!"]; C1b [label="C1", pos="-4,-0.5!"]; C1c [label="C1", pos="-3.5,-0.7!"];

// Right side C6 [label="C6", pos="1,0!"]; C7 [label="C7", pos="2,0!"]; C8 [label="C8", pos="3,0!"]; C9a [label="C9", pos="4,0.5!"]; C9b [label="C9", pos="4,-0.5!"]; C9c [label="C9", pos="3.5,-0.7!"];

H5 [label="H", pos="-0.5, -0.5!"]

// Bonds C5 -- O [label=""]; O -- H_O [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label="", style=bold, len=1.2]; C3 -- C2 [label=""]; C2 -- C1a [label=""]; C2 -- C1b [label=""]; C2 -- C1c [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label="", style=bold, len=1.2]; C7 -- C8 [label=""]; C8 -- C9a [label=""]; C8 -- C9b [label=""]; C8 -- C9c [label=""]; C5 -- H5;

// Node Styling node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1a [label="CH₃"]; C1b [label="CH₃"]; C1c [label="CH₃"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="CH"]; O [label="OH"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9a [label="CH₃"]; C9b [label="CH₃"]; C9c [label="CH₃"]; H_O [style=invis]; H5 [style=invis]; } Caption: 2D representation of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A robust and straightforward method for obtaining the IR spectrum of liquid samples like 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is Attenuated Total Reflectance (ATR)-FTIR. This technique requires minimal sample preparation and is suitable for viscous liquids.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[2][3]

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

dot graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; bgcolor="#FFFFFF"; "Clean_Crystal" [label="Clean ATR Crystal"]; "Background_Scan" [label="Acquire Background Spectrum"]; "Clean_Crystal" -> "Background_Scan"; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#FFFFFF"; "Apply_Sample" [label="Apply Liquid Sample"]; "Acquire_Spectrum" [label="Acquire Sample Spectrum"]; "Apply_Sample" -> "Acquire_Spectrum"; }

subgraph "cluster_proc" { label = "Processing & Analysis"; bgcolor="#FFFFFF"; "Subtract_Background" [label="Background Subtraction"]; "Analyze_Spectrum" [label="Interpret Spectrum"]; "Subtract_Background" -> "Analyze_Spectrum"; }

"Background_Scan" -> "Apply_Sample" [style=invis]; "Acquire_Spectrum" -> "Subtract_Background" [style=invis]; } Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Interpretation of the IR Spectrum

The IR spectrum of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is predicted to exhibit several characteristic absorption bands that directly correlate with its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| ~3600-3200 | O-H (Alcohol) | Stretching | Strong, broad |

| ~2960 | C-H (tert-butyl) | sp³ C-H Stretching | Strong, sharp |

| ~2250-2100 | C≡C (Alkyne) | Stretching | Weak to medium, sharp |

| ~1370 | C-H (tert-butyl) | Bending | Medium, sharp |

| ~1100 | C-O (Alcohol) | Stretching | Medium |

The most prominent feature will be the broad O-H stretching band, characteristic of the alcohol functional group. The sharpness and strength of the sp³ C-H stretching arise from the numerous methyl groups of the tert-butyl substituents. The C≡C stretching of the diyne system is expected to be of weak to medium intensity due to the symmetry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

High-resolution ¹H and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol in about 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing power for many organic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used in ¹³C NMR to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 18H | C(CH₃)₃ |

| ~1.5-2.5 | Singlet (broad) | 1H | OH |

| ~4.5 | Singlet | 1H | CH-OH |

The eighteen equivalent protons of the two tert-butyl groups will give rise to a single, intense singlet. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent. The methine proton adjacent to the hydroxyl group is expected to be a singlet due to the absence of neighboring protons.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~27 | C(CH₃)₃ |

| ~31 | C(CH₃)₃ |

| ~65 | CH-OH |

| ~80-90 | C≡C |

The sp³ hybridized carbons of the tert-butyl groups will appear in the upfield region. The carbon bearing the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom. The sp-hybridized carbons of the alkyne groups will resonate in the characteristic alkyne region of the spectrum.[4][5][6]

dot graph "NMR_Correlation" { rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_structure" { label = "Molecular Structure"; bgcolor="#FFFFFF"; mol [label="C₁₃H₂₀O", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1h" { label = "¹H NMR"; bgcolor="#FFFFFF"; H1 [label="t-Butyl H's\n(~1.2 ppm)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2 [label="OH Proton\n(~1.5-2.5 ppm)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; H3 [label="Methine H\n(~4.5 ppm)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_13c" { label = "¹³C NMR"; bgcolor="#FFFFFF"; C1 [label="t-Butyl C's\n(~27, 31 ppm)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="CH-OH Carbon\n(~65 ppm)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 [label="Alkyne C's\n(~80-90 ppm)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

mol -> {H1, H2, H3}; mol -> {C1, C2, C3}; } Caption: Correlation of structural features to NMR signals.

Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization Mass Spectrometry is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol will provide valuable structural information.

-

Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound (m/z = 192) may be observed, although it is often weak for alcohols due to facile fragmentation.[7][8][9]

-

α-Cleavage: A characteristic fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[7][8][10] For this molecule, cleavage on either side of the carbinol carbon would lead to the loss of a tert-butyl-ethynyl radical, resulting in a prominent fragment ion.

-

Loss of Water: A peak corresponding to the loss of a water molecule (M-18) at m/z = 174 is also a common fragmentation pathway for alcohols.[7][10][11]

-

Loss of a tert-Butyl Group: Fragmentation involving the loss of a tert-butyl group (C₄H₉, 57 amu) would result in a fragment at m/z = 135.

| m/z | Proposed Fragment |

| 192 | [M]⁺• |

| 177 | [M - CH₃]⁺ |

| 174 | [M - H₂O]⁺• |

| 135 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

The base peak in the spectrum is likely to be the tert-butyl cation at m/z = 57 due to its high stability.

Conclusion

The spectroscopic analysis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol provides a clear and consistent picture of its molecular structure. The combination of IR, ¹H NMR, ¹³C NMR, and MS allows for the unambiguous identification of its key functional groups and overall connectivity. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the spectroscopic data for this compound and structurally related molecules.

References

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 20, 2026, from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved January 20, 2026, from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 20, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 20, 2026, from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved January 20, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. Retrieved January 20, 2026, from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved January 20, 2026, from [Link]

-

YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved January 20, 2026, from [Link]

-

YouTube. (2025, October 2). FT IR and Calibration Curve to Calculate Alcohol Content (USF). Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (2024, September 19). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. Retrieved January 20, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butylphenol. Retrieved January 20, 2026, from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Di-tert-butylphenol. Retrieved January 20, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2,2,8,8-Tetramethylnonane-5-one. Retrieved January 20, 2026, from [Link]

-

ACS Publications. (2026, January 15). Synthesis of Axially Chiral Allenes by Pd-Catalyzed Thianthrene-Mediated Functionalization of Alkynes with Arenes | Organic Letters. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). 2,4-Di-tert-butylphenol. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). 2,4-Di-tert-butylphenol. Retrieved January 20, 2026, from [Link]

-

LibreTexts Chemistry. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). 2,4-Di-tert-butylphenol. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). 3-Hexanol, 2,2,5,5-tetramethyl-. Retrieved January 20, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). 2,4,6,8-Tetramethyl-1,8-nonadiene. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 2,3,5,6-Tetramethyl-3,7-octadien-5-ol. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2,2,3-trimethylbutane. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Nonane. Retrieved January 20, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. GCMS Section 6.10 [people.whitman.edu]

An In-depth Technical Guide to 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol (CAS 50428-39-2), a sterically hindered secondary acetylenic alcohol. The document details a robust synthetic protocol for its preparation from the corresponding ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one, via chemoselective reduction. A thorough characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on its chemical structure. Furthermore, this guide explores the potential applications of this unique molecule, drawing parallels with the known utility of sterically hindered acetylenic alcohols in medicinal chemistry and materials science. The inherent structural features of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol, such as its bulky tert-butyl groups and reactive alkyne functionalities, suggest its potential as a valuable building block in the synthesis of novel therapeutics and advanced materials.

Introduction: The Significance of Sterically Hindered Acetylenic Alcohols

Sterically hindered acetylenic alcohols are a unique class of organic compounds that have garnered significant interest in various fields of chemical research, particularly in drug discovery and materials science. The presence of bulky substituents adjacent to the acetylenic and hydroxyl functionalities imparts distinct chemical and physical properties. These include increased metabolic stability in drug candidates, modulation of reactivity, and the ability to form well-defined three-dimensional structures.

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, with its two tert-butyl groups flanking a central secondary alcohol and two internal alkyne moieties, represents a compelling example of this molecular architecture. The tert-butyl groups provide significant steric shielding, which can influence the reactivity of the hydroxyl and alkyne groups, potentially leading to selective chemical transformations. This guide aims to provide a detailed technical overview of this compound, from its synthesis and characterization to its potential applications, to empower researchers to explore its utility in their respective fields.

Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol

The most direct and efficient route to 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is through the selective reduction of the corresponding ketone, 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one. The choice of reducing agent is critical to ensure the chemoselective reduction of the ketone carbonyl group without affecting the carbon-carbon triple bonds.

Recommended Synthetic Protocol: Reduction of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-one with Sodium Borohydride

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent selectivity for reducing aldehydes and ketones in the presence of less reactive functional groups such as alkynes.

Reaction Scheme:

Figure 1: Synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.

Experimental Protocol:

-

Dissolution of Ketone: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,8,8-tetramethyl-3,6-nonadiyn-5-one (1.0 eq.) in a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15 minutes. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the resulting alkoxide. Continue the addition until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol as a white solid.

Physicochemical and Spectroscopic Characterization

The successful synthesis of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol should be confirmed by a combination of physical and spectroscopic methods.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 50428-39-2 | [1] |

| Molecular Formula | C₁₃H₂₀O | [1] |

| Molecular Weight | 192.30 g/mol | [1] |

| Appearance | White Solid | - |

| Melting Point | 80 °C | [2] |

| Boiling Point | 293.6 °C at 760 mmHg | [2] |

| Density | 0.925 g/cm³ | [2] |

| Refractive Index | 1.487 | [2] |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific compound, the following data are predicted based on its structure and general spectroscopic principles.

3.2.1. ¹H NMR Spectroscopy (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~4.5 (s, 1H): This singlet corresponds to the proton on the carbon bearing the hydroxyl group (CH-OH). Its chemical shift is influenced by the adjacent alkynes and the hydroxyl group.

-

~2.5 (d, 1H): This doublet corresponds to the hydroxyl proton (-OH). It will likely show coupling to the adjacent methine proton. The chemical shift can vary depending on concentration and solvent.

-

1.25 (s, 18H): This large singlet represents the 18 equivalent protons of the two tert-butyl groups.

-

3.2.2. ¹³C NMR Spectroscopy (Predicted)

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~95-100 (C): Two signals in this region are expected for the quaternary carbons of the alkyne groups (C≡C).

-

~80-85 (C): Two signals in this region are expected for the other two carbons of the alkyne groups (C≡C).

-

~60-65 (CH): The carbon of the secondary alcohol (CH-OH).

-

~31.0 (CH₃): The methyl carbons of the tert-butyl groups.

-

~28.0 (C): The quaternary carbons of the tert-butyl groups.

-

3.2.3. Infrared (IR) Spectroscopy (Predicted)

-

IR (KBr, cm⁻¹):

-

~3300-3400 (broad): O-H stretching vibration of the alcohol.

-

~2970, 2870: C-H stretching vibrations of the tert-butyl groups.

-

~2230 (weak): C≡C stretching vibration of the internal alkyne. The symmetry of the molecule may lead to a weak or absent signal.

-

~1050-1100: C-O stretching vibration of the secondary alcohol.

-

3.2.4. Mass Spectrometry (MS) (Predicted)

-

MS (EI, 70 eV) m/z (%):

-

192 (M⁺): Molecular ion peak.

-

177 ([M-CH₃]⁺): Loss of a methyl group.

-

135 ([M-C(CH₃)₃]⁺): Loss of a tert-butyl group.

-

57 ([C(CH₃)₃]⁺): tert-Butyl cation, likely a prominent peak.

-

Reactivity and Potential Applications

The unique structural features of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol open up a range of possibilities for its application in both medicinal chemistry and materials science.

Reactivity Profile

The reactivity of this molecule is primarily governed by the hydroxyl group and the two alkyne functionalities. The steric hindrance from the tert-butyl groups can be expected to play a significant role in modulating this reactivity.

Figure 2: Potential reaction pathways for 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol.

-

Reactions of the Hydroxyl Group: The secondary alcohol can undergo standard transformations such as esterification and etherification, although the steric hindrance may necessitate more forcing conditions or specialized catalysts. Oxidation back to the parent ketone is also a feasible transformation.

-

Reactions of the Alkyne Groups: The internal alkynes can participate in various reactions, including hydrogenation to the corresponding alkenes or alkanes, and cycloaddition reactions. Of particular interest is their potential use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing structures.

Potential Applications in Drug Discovery

The incorporation of sterically hindered acetylenic alcohols into drug candidates can offer several advantages:

-

Metabolic Stability: The bulky tert-butyl groups can shield the secondary alcohol from metabolic enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases, thereby increasing the metabolic stability and half-life of a drug molecule.

-

Improved Pharmacokinetic Properties: The introduction of a hydroxyl group can increase the polarity and aqueous solubility of a molecule, which can be beneficial for its pharmacokinetic profile.

-

Scaffold for Bioactive Molecules: The rigid, linear nature of the diyne core can serve as a unique scaffold for the synthesis of novel bioactive compounds. The alkyne functionalities provide handles for further derivatization to explore structure-activity relationships.

Potential Applications in Materials Science

The unique structure of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol also suggests its potential use in the development of advanced materials:

-

Polymer Synthesis: The difunctional nature of the molecule (two alkynes) makes it a potential monomer for the synthesis of novel polymers. Polymerization through the alkyne groups could lead to materials with interesting thermal and electronic properties.

-

Surface Modification: As a diacetylene-containing alcohol, it could be used to modify surfaces, with the hydroxyl group providing a point of attachment and the diyne unit available for subsequent polymerization or functionalization.

Conclusion

References

-

PureSynth. 2288-Tetramethyl-36-Nonadiyn-5-Ol 98.0%(GC). [Link]

-

PubChem. 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol. [Link]

-

Chemguide. Reduction of aldehydes and ketones. [Link]

-

Chemistry LibreTexts. Reduction of Carbonyls to Alcohols Using Metal Hydrides. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

FCAD Group. Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge. [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the novel compound 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol. Due to the limited availability of experimental data in the current body of scientific literature, this document presents a proposed synthetic route via the reduction of the corresponding ketone, 1,5-Di-tert-butyl-1,4-pentadiyn-3-one. Furthermore, this guide offers predicted physical properties and spectroscopic data for 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol, grounded in established principles of organic chemistry and spectroscopic analysis. This work is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, aiming to stimulate and facilitate further investigation into this promising, yet underexplored, molecule.

Introduction

1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is a fascinating organic molecule characterized by a symmetrical structure featuring two sterically demanding tert-butyl groups flanking a pentadiyne core, with a central hydroxyl functional group. The presence of the diyne moiety imparts rigidity and linearity to the molecular backbone, while the bulky tert-butyl groups can significantly influence its solubility, crystallinity, and intermolecular interactions. The hydroxyl group at the C3 position introduces a site for potential hydrogen bonding and further chemical modification.

The unique structural attributes of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol suggest its potential utility in various scientific domains. In medicinal chemistry, the rigid scaffold could serve as a novel building block for the design of highly specific enzyme inhibitors or receptor ligands. In materials science, the linear diyne structure could be explored for the development of novel polymers, liquid crystals, or organic electronic materials.

Despite its potential, to date, there is a notable absence of published experimental data on the physical and spectroscopic properties of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol. This guide aims to bridge this knowledge gap by providing a robust, scientifically-grounded framework for its synthesis and characterization.

Proposed Synthesis: A Logical Approach

The most direct and logical synthetic route to 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol is through the reduction of its corresponding ketone, 1,5-Di-tert-butyl-1,4-pentadiyn-3-one. This precursor is commercially available, providing a convenient starting point for the synthesis.

Causality of Reagent Selection

For the reduction of the ketone to a secondary alcohol, sodium borohydride (NaBH₄) is the reagent of choice.[1][2][3] Here's the rationale:

-

Selectivity: Sodium borohydride is a mild reducing agent that is highly selective for aldehydes and ketones.[1][2] Unlike more potent reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce the carbon-carbon triple bonds of the diyne system under standard conditions.[4][5][6] This selectivity is crucial for preserving the core structure of the molecule.

-

Safety and Practicality: NaBH₄ is a stable solid that can be handled in the open atmosphere and is compatible with protic solvents like methanol and ethanol, making the reaction setup and workup significantly safer and more straightforward than reactions involving the highly reactive and pyrophoric LiAlH₄.[2][3]

Experimental Protocol

Reaction: Reduction of 1,5-Di-tert-butyl-1,4-pentadiyn-3-one to 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.

Materials:

-

1,5-Di-tert-butyl-1,4-pentadiyn-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-Di-tert-butyl-1,4-pentadiyn-3-one (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot and the appearance of a new, more polar product spot.

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of deionized water. Add saturated aqueous ammonium chloride solution to neutralize the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The use of a less polar solvent like diethyl ether facilitates the extraction of the organic product from the aqueous methanolic solution.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.

Physical and Chemical Properties

As experimental data is not available, the following table summarizes the known properties of the starting material and the calculated/predicted properties of the final product.

| Property | 1,5-Di-tert-butyl-1,4-pentadiyn-3-one (Starting Material) | 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol (Product - Predicted) |

| Molecular Formula | C₁₃H₁₈O | C₁₃H₂₀O |

| Molecular Weight | 190.28 g/mol | 192.30 g/mol |

| Appearance | (Not specified) | Predicted: White to off-white solid |

| Melting Point | (Not available) | (Not available) |

| Boiling Point | (Not available) | (Not available) |

| Solubility | (Not available) | Predicted: Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate); sparingly soluble in water. |

Structural Characterization (Predicted)

The successful synthesis of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol can be confirmed by a combination of spectroscopic methods. The following are the predicted key spectral features that would differentiate the product from the starting ketone.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon reduction of the ketone to the alcohol will be:

-

Disappearance of the Carbonyl Stretch: The strong, sharp absorption band corresponding to the C=O stretch in the starting ketone (expected around 1650-1700 cm⁻¹) will be absent in the product's spectrum.

-

Appearance of the Hydroxyl Stretch: A broad and strong absorption band will appear in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness is due to hydrogen bonding.

-

Appearance of the Carbon-Oxygen Stretch: A new, medium to strong absorption will be present in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bond stretch.

-

Persistence of the Alkyne Stretch: The weak C≡C stretching vibration, expected in the 2100-2260 cm⁻¹ region, should be present in both the starting material and the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

-

Hydroxyl Proton (OH): A new, broad singlet will appear in the spectrum of the product. Its chemical shift will be dependent on the solvent and concentration but is typically in the range of 1.5-5.0 ppm. This signal can be confirmed by D₂O exchange, which will cause the peak to disappear.

-

Methine Proton (CH-OH): The proton on the carbon bearing the newly formed hydroxyl group is expected to appear as a singlet in the range of 4.0-5.0 ppm.

-

tert-Butyl Protons: The 18 protons of the two equivalent tert-butyl groups will appear as a sharp singlet, likely around 1.2-1.4 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Hydroxylated Carbon (C-OH): The most telling change will be the disappearance of the carbonyl carbon signal (expected > 180 ppm) from the ketone's spectrum and the appearance of a new signal in the 50-80 ppm range, corresponding to the carbon atom bonded to the hydroxyl group.

-

Acetylenic Carbons: The four acetylenic carbons will show signals in the 70-90 ppm range.

-

tert-Butyl Carbons: The quaternary and methyl carbons of the tert-butyl groups will appear in the aliphatic region of the spectrum.

| Spectroscopic Data | 1,5-Di-tert-butyl-1,4-pentadiyn-3-one (Predicted Key Features) | 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol (Predicted Key Features) |

| IR (cm⁻¹) | ~1650-1700 (C=O stretch), ~2100-2260 (C≡C stretch) | ~3200-3600 (broad, O-H stretch), ~2100-2260 (C≡C stretch), ~1000-1200 (C-O stretch) |

| ¹H NMR (ppm) | ~1.3 (s, 18H, t-Bu) | ~4.0-5.0 (s, 1H, CH-OH), ~1.5-5.0 (br s, 1H, OH), ~1.2-1.4 (s, 18H, t-Bu) |

| ¹³C NMR (ppm) | >180 (C=O), ~70-90 (C≡C), ~25-35 (t-Bu carbons) | ~50-80 (C-OH), ~70-90 (C≡C), ~25-35 (t-Bu carbons) |

Visualizations

Caption: Chemical structure of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.

Caption: Proposed synthetic workflow for 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol.

Caption: Logical relationship of the ketone to alcohol transformation.

Conclusion

While experimental data for 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol remains to be published, this technical guide provides a solid and scientifically defensible foundation for its synthesis and characterization. The proposed reduction of the corresponding ketone with sodium borohydride offers a safe, selective, and practical route to this novel alcohol. The predicted spectroscopic data presented herein should serve as a valuable reference for researchers undertaking the characterization of this compound. It is our hope that this guide will encourage further exploration into the properties and potential applications of 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol and its derivatives.

References

-

PubChem. (n.d.). cis-1,4-Di-tert-butylcyclohexane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. Wiley-VCH GmbH. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,5-Diphenylpenta-1,4-dien-3-ol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Chase, P. A., et al. (2007). Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. Journal of the American Chemical Society, 129(6), 1558–1559. [Link]

-

Midland, M. M., et al. (1982). Reduction of .alpha.,.beta.-acetylenic ketones to (S)-propargyl alcohols of high enantiomeric purity. The Journal of Organic Chemistry, 47(15), 2814–2817. [Link]

-

Tran, A. T., et al. (2009). A general method for the rapid reduction of alkenes and alkynes using sodium borohydride, acetic acid, and palladium. Tetrahedron Letters, 50(16), 1817-1819. [Link]

-

LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. [Link]

-

Ramachandran, P. V., et al. (1995). Chiral synthesis via organoboranes. 34. Selective reductions. 47. Asymmetric reduction of hindered .alpha.,.beta.-acetylenic ketones with B-chlorodiisopinocampheylborane to propargylic alcohols of very high enantiomeric excess. Improved workup procedure for the isolation of product alcohols. The Journal of Organic Chemistry, 60(10), 3168–3172. [Link]

-

Krause, M., et al. (n.d.). Syntheses and NMR spectra. The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved January 21, 2026, from [Link]

-

Leah4sci. (2016, February 26). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism [Video]. YouTube. [Link]

-

MDPI. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Catalysts, 14(8), 534. [Link]

-

Arslan, H., et al. (2013). FT-IR spectrum of tert-butyl... ResearchGate. Retrieved January 21, 2026, from [Link]

-

Hutchins, R. O., et al. (1977). Sodium borohydride reductions under phase-transfer conditions: conversion of halides and sulfonate esters into alkanes. The Journal of Organic Chemistry, 42(5), 821–823. [Link]

-

LibreTexts. (2024, September 22). 17.4: Alcohols from Carbonyl Compounds - Reduction. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Pentadien-3-ol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Abraham, R. J., et al. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved January 21, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, July 16). 121: Hydrogenation of alkynes [Video]. YouTube. [Link]

-

LibreTexts. (2023, January 22). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025, August 7). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Retrieved January 21, 2026, from [Link]

-

chemmunicate ! (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. [Link]

-

Anderson, E. A., et al. (2026, January 10). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters. [Link]

-

ResearchGate. (2025, August 10). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. Retrieved January 21, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,5-Bis(4-tert-butylphenyl)penta-1,4-dien-3-one. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

MDPI. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 25(25), 13697. [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 21, 2026, from [Link]

-

Tonelli, A. E. (1993). Model Calculations of the 13C NMR Shieldings in the Crystalline Cyclic Pentamer of Poly(p-phenylene sulfide). Macromolecules, 26(25), 6943–6945. [Link]

Sources

Solubility of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents is presented. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in solution for applications ranging from chemical synthesis to formulation.

Introduction: Understanding the Solute

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, with a molecular formula of C₁₃H₂₀O and a molecular weight of 192.30 g/mol , is a specialized acetylenic diol.[1] Its structure is characterized by a central hydroxyl group, which imparts polarity and the capacity for hydrogen bonding, flanked by two sterically hindering tert-butyl groups and two carbon-carbon triple bonds. This unique architecture suggests a nuanced solubility profile, balancing polar and nonpolar characteristics. An understanding of its solubility is paramount for its effective use in organic synthesis, formulation, and materials science.[2]

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[3][4][5][6][7]

Physicochemical Properties of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O | [1] |

| Molecular Weight | 192.30 g/mol | [1][8] |

| Melting Point | ~80 °C | [8] |

| Density | 0.925 g/cm³ | [8] |

| Structure | ||

| Key Structural Features | - Central hydroxyl (-OH) group (polar, hydrogen bond donor/acceptor) - Two acetylenic (C≡C) groups (regions of high electron density) - Two bulky, nonpolar tert-butyl groups |

The central hydroxyl group can participate in hydrogen bonding, a strong type of intermolecular interaction.[9][10][11] However, the large, nonpolar hydrocarbon framework, including the two tert-butyl groups, will favor interactions with nonpolar solvents through London dispersion forces. This duality suggests that the molecule will not be completely soluble in either extremely polar or entirely nonpolar solvents, but will likely exhibit favorable solubility in solvents of intermediate polarity.

Classification of Organic Solvents

Organic solvents can be broadly categorized based on their polarity, which is often quantified by their dielectric constant or polarity index.[12][13][14][15][16][17][18][19][20][21][22][23]

| Solvent Class | Characteristics | Examples |

| Nonpolar | Low dielectric constant, no significant dipole moment. | Hexane, Toluene, Diethyl Ether, Carbon Tetrachloride |

| Polar Aprotic | High dielectric constant and dipole moment, but no O-H or N-H bonds. Cannot donate hydrogen bonds. | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, N,N-Dimethylformamide (DMF) |

| Polar Protic | High dielectric constant and dipole moment, with O-H or N-H bonds. Can donate and accept hydrogen bonds. | Methanol, Ethanol, Water, Acetic Acid |

Predicted Solubility Profile

Based on the molecular structure of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol and the "like dissolves like" principle, we can predict its general solubility behavior:

-

High Predicted Solubility: In moderately polar solvents such as acetone , ethyl acetate , and dichloromethane . These solvents can interact with the polar hydroxyl group while also effectively solvating the nonpolar hydrocarbon portions of the molecule.

-

Moderate Predicted Solubility: In alcohols like methanol and ethanol . While these are polar protic solvents, the hydrocarbon backbone of the solute may limit its miscibility compared to smaller alcohols. Solubility is also expected to be moderate in some nonpolar solvents like toluene and diethyl ether , which can effectively interact with the large nonpolar regions of the molecule.

-

Low Predicted Solubility: In highly nonpolar solvents like hexane and cyclohexane , the energy required to break the hydrogen bonds between the solute molecules may not be sufficiently compensated by the weak London dispersion forces with the solvent. Similarly, in highly polar solvents like water , the large nonpolar regions of the solute cannot be effectively solvated by the highly structured hydrogen-bonding network of water, likely leading to low solubility.

Experimental Determination of Solubility

While predictions provide a useful starting point, empirical determination is essential for accurate solubility data. The equilibrium shake-flask method is a reliable and widely used technique for this purpose.[24]

Experimental Workflow Diagram

Caption: A flowchart of the equilibrium shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

After agitation, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid aspirating any solid particles. A syringe filter can be used for this purpose.

-

Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).

-

Construct a calibration curve using standard solutions of known concentrations of 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol to determine the concentration of the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Practical Applications and Implications

The solubility data for 2,2,8,8-tetramethyl-3,6-nonadiyn-5-ol is critical for its practical application:

-

In Drug Development: Solubility in various organic solvents is a key parameter in the design of crystallization processes for purification. Furthermore, understanding its solubility in solvents that mimic biological environments can inform formulation strategies.

-

In Organic Synthesis: The choice of a reaction solvent is often dictated by the solubility of the reactants. Poor solubility can lead to slow reaction rates and low yields.